Tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate
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Overview
Description
Tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an amino group, a methoxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Functional Groups: The amino group and methoxy group are introduced through substitution reactions. For example, the amino group can be introduced using an amination reaction, while the methoxy group can be added via a methylation reaction.
Esterification: The tert-butyl ester is formed by reacting the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-amino-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Tert-butyl 1-amino-3-ethoxycyclobutane-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Tert-butyl 1-amino-3-methylcyclobutane-1-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic applications and biological activities.
Properties
IUPAC Name |
tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(11)5-7(6-10)13-4/h7H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKXZJCSVQDYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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